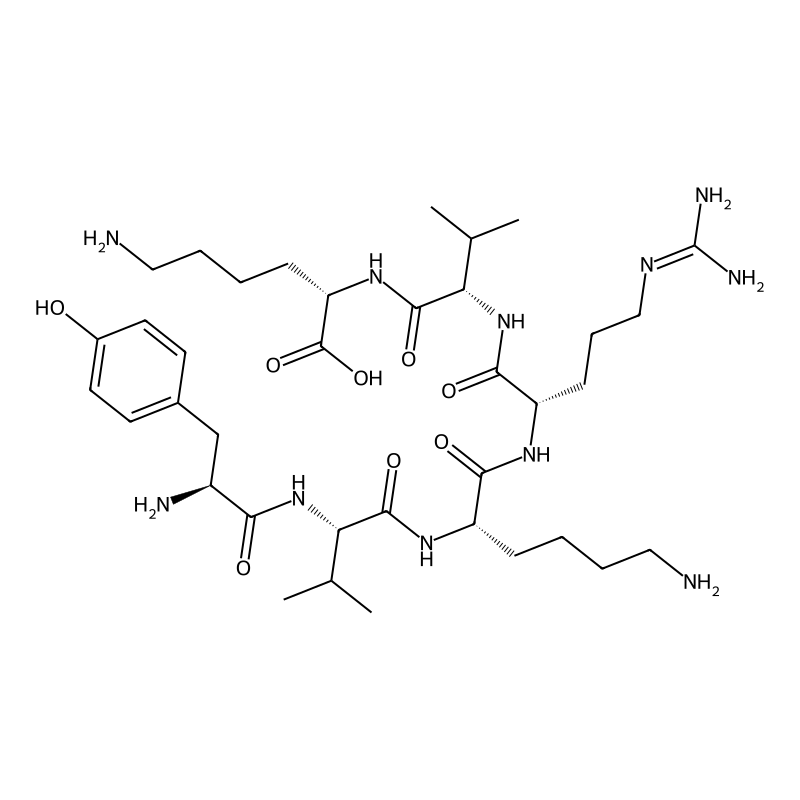

Band 3 Protein (824-829) (human)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Peptide Synthesis and Characterization

One area of research involving Band 3 Protein (824-829) (human) is its use as a target for peptide synthesis and characterization. Researchers have successfully synthesized this peptide fragment and studied its properties using various techniques, including mass spectrometry and high-performance liquid chromatography . This research helps to understand the structure and function of the larger Band 3 protein and potentially develop new diagnostic tools or therapeutic strategies.

Band 3 protein, also known as the anion exchanger 1, is a crucial membrane protein found predominantly in human erythrocytes (red blood cells). It is encoded by the SLC4A1 gene and plays a significant role in the exchange of bicarbonate (HCO₃⁻) and chloride (Cl⁻) ions across the cell membrane. This exchange is vital for maintaining acid-base balance and facilitating carbon dioxide transport from tissues to the lungs. Band 3 protein is characterized by its high abundance, with approximately 1 to 1.2 million molecules present per red blood cell, making it the most prevalent membrane protein in these cells .

The specific mechanism of action of this peptide segment depends on the research application. It could be involved in:

- Binding to specific sites on other proteins within the red blood cell.

- Inducing an immune response if used in a diagnostic test.

The primary chemical reaction mediated by band 3 protein involves the exchange of chloride ions for bicarbonate ions, commonly referred to as the "Chloride Shift." This reaction can be summarized as follows:

In this process, carbon dioxide produced in tissues enters red blood cells and is converted into bicarbonate through the action of carbonic anhydrase. The bicarbonate then exits the cell in exchange for chloride ions, which enter the cell .

Band 3 protein serves multiple biological functions beyond ion exchange. Its key roles include:

- Oxygen Delivery: By facilitating bicarbonate transport, band 3 aids in regulating pH and optimizing oxygen delivery to metabolically active tissues .

- Cell Membrane Integrity: Band 3 links to the cytoskeleton via ankyrin, providing structural support to the erythrocyte membrane and preventing its loss during circulation .

- Metabolic Sensor: The protein acts as a metabolic sensor that helps red blood cells adapt to varying oxygen demands based on tissue activity levels .

The synthesis of band 3 protein occurs in the endoplasmic reticulum of erythroid precursor cells. It requires chaperone proteins for proper folding and assembly. Glycosylation occurs post-translationally, which is essential for its stability and function. Mutations or deficiencies in these chaperones can lead to dysfunctional band 3 proteins that exhibit impaired anion transport capabilities .

Band 3 protein has several clinical and research applications:

- Blood Group Typing: Variations in band 3 can affect blood group antigens, making it important for transfusion medicine .

- Disease Associations: Mutations in SLC4A1 are linked to hereditary spherocytosis and other hemolytic anemias, providing targets for genetic screening and therapy development .

- Drug Targeting: Understanding band 3's role in erythrocyte function may lead to novel treatments for conditions like sickle cell disease or malaria, where red blood cell function is compromised .

Band 3 protein interacts with various molecules that enhance its function:

- Carbonic Anhydrase: This enzyme catalyzes the conversion of carbon dioxide to bicarbonate within red blood cells, facilitating efficient gas exchange.

- Hemoglobin: Band 3 interacts with hemoglobin, assisting in oxygen release under low pH conditions typical of metabolically active tissues .

- Other Membrane Proteins: Interactions with proteins such as glycophorin A influence band 3's stability and transport efficiency .

Band 3 protein belongs to a family of anion exchangers. Here are some similar compounds:

| Compound Name | Function | Unique Features |

|---|---|---|

| Anion Exchanger 2 | Mediates bicarbonate transport in kidney cells | Primarily found in renal intercalated cells |

| Anion Exchanger 3 | Involved in Cl⁻/HCO₃⁻ exchange | Present in various tissues including pancreas |

| Sodium-Bicarbonate Cotransporter | Transports sodium and bicarbonate | Involved in renal bicarbonate reabsorption |

Band 3's uniqueness lies in its predominant role in erythrocytes and its critical involvement in both gas exchange and maintaining acid-base homeostasis within the bloodstream. Unlike other anion exchangers, it has specialized adaptations that allow it to efficiently respond to physiological demands related to oxygen transport .